Cas no 2639455-08-4 (Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate)

Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2639455-08-4
- tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate
- EN300-27723247
- Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate
-
- インチ: 1S/C17H19NO3S/c1-10-12(13(19)11-8-6-5-7-9-11)15(18)22-14(10)16(20)21-17(2,3)4/h5-9H,18H2,1-4H3
- InChIKey: VYGZVPYZGGBMHM-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(C2C=CC=CC=2)=O)C(C)=C1C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 317.10856464g/mol
- どういたいしつりょう: 317.10856464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723247-5g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 5g |
$2816.0 | 2023-09-10 | ||
Enamine | EN300-27723247-0.5g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 0.5g |
$933.0 | 2025-03-20 | |
Enamine | EN300-27723247-1.0g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 1.0g |
$971.0 | 2025-03-20 | |
Enamine | EN300-27723247-0.1g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 0.1g |
$855.0 | 2025-03-20 | |
Enamine | EN300-27723247-10.0g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-20 | |
Enamine | EN300-27723247-0.05g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 0.05g |
$816.0 | 2025-03-20 | |
Enamine | EN300-27723247-2.5g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
Enamine | EN300-27723247-1g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 1g |
$971.0 | 2023-09-10 | ||
Enamine | EN300-27723247-5.0g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 | |
Enamine | EN300-27723247-0.25g |
tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
2639455-08-4 | 95.0% | 0.25g |
$893.0 | 2025-03-20 |
Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylateに関する追加情報
Introduction to Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate (CAS No. 2639455-08-4)
Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate (CAS No. 2639455-08-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiophene ring, an amino group, a benzoyl moiety, and a tert-butyl ester. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The thiophene ring, a five-membered heterocyclic compound, is known for its aromatic properties and stability. It is commonly found in natural products and synthetic compounds with diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring in Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate suggests that this compound may exhibit similar bioactive profiles.
The amino group in the compound plays a crucial role in its reactivity and biological interactions. Amino groups are often involved in hydrogen bonding, which can influence the compound's solubility, stability, and binding affinity to biological targets. In the context of drug design, the amino group can be modified to enhance the compound's pharmacological properties or to introduce new functionalities.
The benzoyl moiety, derived from benzoyl chloride or benzoic acid, is a common functional group in organic synthesis and pharmaceutical chemistry. It is known for its ability to increase the lipophilicity of compounds, which can enhance their ability to cross cell membranes and reach their target sites. Additionally, the benzoyl group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, making it a versatile component in synthetic routes.
The tert-butyl ester group is another key feature of Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate. Tert-butyl esters are widely used as protecting groups in organic synthesis due to their stability under acidic conditions and ease of removal under basic conditions. This property makes them useful in multi-step synthetic processes where the carboxylic acid functionality needs to be temporarily masked. In drug development, tert-butyl esters can also serve as prodrugs, which are biologically inactive compounds that are converted into active drugs through metabolic processes in the body.
Recent research has highlighted the potential of Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate in various therapeutic areas. For instance, studies have shown that compounds with similar structural features exhibit potent antitumor activities against several cancer cell lines. The combination of the thiophene ring's aromaticity and the amino group's reactivity may contribute to its ability to interact with specific protein targets involved in cancer progression.
In addition to its antitumor properties, Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate has been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by excessive production of pro-inflammatory cytokines and mediators. Compounds with anti-inflammatory activity can help reduce inflammation by inhibiting these mediators or by modulating immune responses.
The pharmacokinetic properties of Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate are also an important consideration in its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) need to be thoroughly evaluated to ensure its safety and efficacy. Preclinical studies have shown promising results in terms of oral bioavailability and plasma stability, suggesting that this compound may have favorable pharmacokinetic profiles.
Clinical trials are essential for assessing the safety and efficacy of new drugs before they can be approved for use in patients. While clinical data on Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate are still limited, preclinical studies have provided valuable insights into its potential therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its formulation for clinical use.
In conclusion, Tert-butyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate (CAS No. 2639455-08-4) is a promising compound with a unique chemical structure that holds significant potential for various therapeutic applications. Its combination of functional groups offers a versatile platform for drug design and development. Continued research into this compound will likely lead to new discoveries and advancements in medicinal chemistry and pharmaceutical science.
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